molecular formula C2H5NO2 B1193895 2-Hydroxyacetamide CAS No. 598-42-5

2-Hydroxyacetamide

Cat. No.: B1193895
CAS No.: 598-42-5
M. Wt: 75.07 g/mol
InChI Key: TZGPACAKMCUCKX-UHFFFAOYSA-N
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Description

2-Hydroxyacetamide, also known as this compound, is an organic compound with the chemical formula C₂H₅NO₂. It is a colorless crystalline solid that is soluble in water but insoluble in most organic solvents. This compound has a melting point of approximately 128-132°C and is widely used in various fields such as medicine, agriculture, and cosmetics .

Biochemical Analysis

Biochemical Properties

Glycolamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, glycolamide can be used in the preparation of phosphoglycolamide . It has been reported that glycolamide’s diffusion coefficient in water and its partial molal isothermal compressibility have been determined . Additionally, glycolamide’s osmotic and activity coefficients have been obtained . These interactions and properties make glycolamide a valuable compound in biochemical research.

Cellular Effects

Glycolamide has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, glycolamide has been shown to exhibit protective effects against the heat-inactivation of complement in the presence of certain carbohydrates . This indicates that glycolamide can modulate cellular responses to stress and enhance cell survival under adverse conditions.

Molecular Mechanism

At the molecular level, glycolamide exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The conformational analysis of glycolamide has been reported, providing insights into its molecular interactions . These interactions are crucial for understanding how glycolamide influences biochemical pathways and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of glycolamide can change over time. Studies have shown that glycolamide is stable under certain conditions, but its stability and degradation can vary depending on the environment . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of considering temporal factors when using glycolamide in research.

Dosage Effects in Animal Models

The effects of glycolamide vary with different dosages in animal models. Research has shown that glycolamide can have threshold effects, with low doses exhibiting beneficial effects and high doses potentially causing toxic or adverse effects . Understanding the dosage-dependent effects of glycolamide is essential for its safe and effective use in experimental studies.

Metabolic Pathways

Glycolamide is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, glycolamide can be hydrolyzed by certain enzyme systems, leading to the production of glycolic acid

Transport and Distribution

Within cells and tissues, glycolamide is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins, affecting its localization and accumulation . Understanding the transport and distribution of glycolamide is crucial for optimizing its use in research and therapeutic applications.

Subcellular Localization

Glycolamide’s subcellular localization plays a significant role in its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for glycolamide’s interactions with biomolecules and its overall impact on cellular processes.

Preparation Methods

Chemical Reactions Analysis

2-Hydroxyacetamide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to produce glycolic acid.

    Reduction: Reduction of glycolamide can yield ethylene glycol.

    Substitution: this compound can participate in substitution reactions, where the hydroxyl group can be replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions are glycolic acid and ethylene glycol .

Scientific Research Applications

2-Hydroxyacetamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

2-Hydroxyacetamide is structurally similar to other compounds such as glycine and acetamide. it is unique due to the presence of a hydroxyl group, which imparts different chemical properties and reactivity. Similar compounds include:

This compound’s unique structure allows it to participate in specific biochemical pathways and reactions that its analogs cannot, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

2-hydroxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C2H5NO2/c3-2(5)1-4/h4H,1H2,(H2,3,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZGPACAKMCUCKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70208531
Record name Glycolamide
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Molecular Weight

75.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

598-42-5
Record name 2-Hydroxyacetamide
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Record name Glycolamide
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Record name Glycolamide
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Record name Glycolamide
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Record name 2-Hydroxyacetamide
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Record name GLYCOLAMIDE
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Synthesis routes and methods

Procedure details

The reaction described in Example 1 is repeated except that the mutant strains A. facilis 72-PF-15 or 72-PF-17 are used instead of A. facilis 72W. A suspension of 0.50 g (wet cell paste) A. facilis 72-PF-15 or 72-PF-17 in 8.44 mL of 0 020 M potassium phosphate buffer (pH 6.0) is placed into a 15-mL polypropylene centrifuge tube. To the tube is then added 1.06 mL of a 55 wt % solution of glycolonitrile in water (1.0 M final concentration of glycolonitrile in the suspension), and the resulting suspension mixed on a rotating platform at 25° C. Samples of the suspension for analysis (0.200 mL) are first adjusted to pH 2.5 with 6 N HCl to stop the reaction, centrifuged, and the supernatant filtered using a 0.2 micron filter. After sufficient time, complete conversion of glycolonitrile to glycolic acid is obtained with no production of byproduct glycolamide.
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Q & A

Q1: [] What is significant about the recent detection of glycolamide in the interstellar medium?

A1: The detection of syn-glycolamide (NH2C(O)CH2OH) in the G+0.693–0.027 molecular cloud marks the first time a glycine isomer has been found in interstellar space. This discovery suggests that complex organic molecules, including potential precursors to life, might be more widespread in the universe than previously thought.

Q2: [] Why is glycolamide more abundant than glycine in the interstellar medium, despite glycine being a fundamental building block of life?

A2: While surprising, the lower abundance of glycine in the interstellar medium is consistent with observations that acids are generally less abundant than other organic compounds like alcohols or amides. Additionally, specific chemical pathways in the ISM, particularly those involving radical-radical reactions on dust grains, may favor the formation of glycolamide over glycine.

Q3: [] What are the main metabolic pathways of polycyclic N-arylacetamides, including the formation of glycolamides, observed in rabbits?

A3: Rabbits metabolize polycyclic N-arylacetamides into two primary metabolites: corresponding glycolamides and N-hydroxy derivatives. The N-hydroxy metabolites are far more abundant than the glycolamides, representing a minor metabolic route.

Q4: [] Which polycyclic N-arylacetamides did NOT yield detectable levels of glycolamides or N-hydroxy metabolites in rabbit urine?

A4: The study found no detectable levels of N-hydroxy derivatives or glycolamides in the urine of rabbits administered with N(3-biphenylyl)acetamide, N(2-naphthyl)acetamide, or N(2-anthryl)acetamide.

Q5: [] What is the significance of the two hydrolytic sites in glycolamide esters of niflumic acid for drug development?

A5: The presence of two hydrolytic sites, the nicotinyl and the aliphatic site, in glycolamide esters of niflumic acid significantly impacts their metabolism. While hydrolysis at the aliphatic site dominates, the nicotinyl hydrolysis (2-5%) presents a challenge in designing prodrugs that release the parent drug directly.

Q6: [] What is the molecular formula and weight of glycolamide?

A6: The molecular formula of glycolamide is C2H5NO2, and its molecular weight is 75.07 g/mol.

Q7: [] What spectroscopic techniques are used to characterize glycolamide?

A7: Glycolamide can be characterized using various spectroscopic techniques, including Fourier transform infrared (FT-IR) spectroscopy, gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy. These techniques provide information about its functional groups, molecular structure, and purity.

Q8: [] What is the conformational preference of glycolamide in the gas phase?

A8: Free jet millimetre-wave spectroscopy and computational studies have shown that glycolamide exists in two conformational isomers in the gas phase, both with Cs symmetry. The lower energy syn conformer has the hydroxyl group oriented towards the carbonyl group, while the higher energy anti conformer has the opposite orientation.

Q9: [] How does the structure of glycolamide influence its ability to form strong parallel interactions in crystals?

A9: Glycolamide, along with other molecules containing saturated acyclic four-atom groups closed with an intramolecular hydrogen bond, exhibits a strong tendency to form parallel interactions in crystals. These interactions stem from the presence of a hydrogen atom outside the ring plane, capable of forming hydrogen bonds with adjacent parallel rings. This results in a network of strong intermolecular interactions within the crystal lattice, as demonstrated by both crystallographic database analysis and quantum chemical calculations.

Q10: [] Why are glycolamide esters being explored as potential prodrugs for carboxylic acid drugs?

A10: Glycolamide esters are attractive prodrug candidates for carboxylic acid drugs due to their rapid enzymatic hydrolysis in human plasma, primarily mediated by cholinesterase. This rapid bioconversion allows for efficient release of the active drug in vivo.

Q11: [] What structural features of glycolamide esters contribute to their rapid enzymatic hydrolysis?

A11: The key structural feature contributing to the rapid hydrolysis of glycolamide esters is the presence of two substituents on the amide nitrogen atom. This structural motif resembles benzoylcholine, a known substrate for cholinesterase, explaining their susceptibility to enzymatic cleavage.

Q12: [] What is the advantage of glycolamide esters over other prodrug approaches, such as simple alkyl esters, for drug delivery?

A12: Unlike simple alkyl esters, which are primarily hydrolyzed by non-specific esterases, glycolamide esters are selectively hydrolyzed by cholinesterase, a highly active enzyme in human plasma. This selectivity, coupled with their chemical stability in aqueous solutions, makes glycolamide esters a promising strategy for achieving controlled drug release and improving pharmacokinetic profiles.

Q13: [] Can you provide examples of drugs for which glycolamide esters have been investigated as prodrug moieties?

A13: Glycolamide esters have been investigated as prodrugs for various pharmaceuticals, including:

  • Non-steroidal anti-inflammatory drugs (NSAIDs): ibuprofen [], diclofenac [, ], naproxen [, ], mefenamic acid [], and niflumic acid [, ].
  • Other carboxylic acid drugs: aspirin [], scutellarin [], and 4-biphenylacetic acid [].

Q14: [] What are the challenges associated with using glycolamide esters as prodrugs?

A14: Despite their potential, glycolamide esters face certain challenges as prodrugs:

  • Hydrolysis at undesired sites: as seen with niflumic acid glycolamide esters [], hydrolysis might occur at sites other than the intended ester linkage, leading to inactive metabolites instead of the desired drug.
  • Limited oral bioavailability: While some glycolamide esters exhibit good topical anti-inflammatory activity [], their oral bioavailability can be limited due to pre-systemic metabolism in the gastrointestinal tract [].

Q15: [] How are researchers addressing the challenges of using glycolamide esters as prodrugs?

A15: To overcome the limitations of glycolamide esters, researchers are exploring various strategies:

  • Molecular modifications: Introducing specific substituents on the glycolamide moiety or the drug molecule can modulate the hydrolysis pathway and enhance stability against undesired cleavage [, ].
  • Drug delivery systems: Incorporating glycolamide ester prodrugs into drug delivery systems, such as emulsions [] or colon-targeted delivery systems [], can improve their oral bioavailability by protecting them from premature degradation in the GI tract.
  • Alternative applications: Given their promising topical activity, glycolamide esters are being explored for localized drug delivery, minimizing the challenges associated with oral administration [].

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